Urea, N-3-pyridinyl-
Overview
Description
Urea derivatives substituted with a pyridinyl group, such as N-3-pyridinyl-ureas, have been the subject of various studies due to their potential applications in biological activities and material sciences. These compounds are characterized by the presence of a urea functional group attached to a pyridine ring, which can be further substituted to enhance or modify their properties and reactivity .
Synthesis Analysis
The synthesis of pyridine-2-yl substituted ureas has been achieved through C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method is solvent- and halide-free, providing an atom-economical approach to a wide range of substituted ureas. The process is noted for its good-to-high yields and its compatibility with various functional groups . Additionally, N-aryl-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas have been synthesized and their structures confirmed by spectroscopic methods, indicating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular conformations of N,N'-dipyridyl urea compounds have been studied using density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies reveal that the molecular conformation is influenced by the positioning of the pyridyl groups and the presence of intramolecular hydrogen bonds, which can affect the compound's stability and properties . The crystal structure of certain N-aryl-N'-pyridylureas has been determined, showing that the urea scaffold can be essentially planar, and the molecules can form dimers through intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of N-3-pyridinyl-ureas can be influenced by the substituents on the pyridine ring. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules like 2-amino-1,8-naphthyridines and benzoates has been studied, revealing the impact of substituents on complex formation and hydrogen bonding . The electronic effects of substituents can also affect the hydrogen bonding patterns within the molecules and between molecules in the crystalline state .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-3-pyridinyl-ureas are closely related to their molecular structure. The presence of hydrogen bond donors and acceptors, such as the carbonyl group and pyridine nitrogen atoms, allows these compounds to form extensive hydrogen bond networks, which can be crucial for their gelation abilities in solvents like ethanol . The planarity of the urea scaffold and the presence of intramolecular hydrogen bonds contribute to the stability of the compounds and their ability to form crystalline structures with specific space groups . The substituent effect on the pyridine ring can modulate the compound's ability to engage in hydrogen bonding and complexation, which in turn affects their solubility and potential biological activities .
properties
IUPAC Name |
pyridin-3-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZTXRZGHLQWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316505 | |
Record name | N-3-Pyridinylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-3-yl)urea | |
CAS RN |
13114-65-3 | |
Record name | N-3-Pyridinylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13114-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-3-Pyridinylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pyridin-3-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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